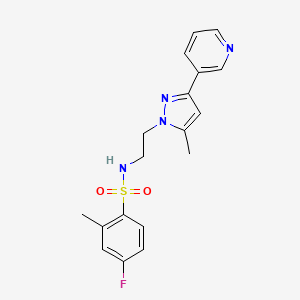

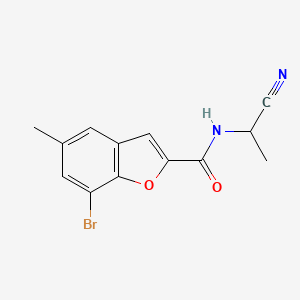

![molecular formula C12H13N3O B2773160 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138570-31-5](/img/structure/B2773160.png)

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole . The IUPAC name for this compound is 4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline .

Molecular Structure Analysis

The molecular structure of “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” can be represented by the InChI code: 1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a solid at room temperature .Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole ring, fused with thiazoles or thiazines, is a structural subunit in many valuable compounds used in medicinal chemistry. Researchers are particularly interested in developing new antitumor agents based on thiazines and thiazoles. These compounds aim to achieve higher specificity and lower toxicity. Some existing anticancer drugs, such as bleomycin, dasatinib, and thiazofurin, contain the thiazole group. Combining the pyrazole ring with these cycles leads to pharmacologically active fused pyrazolothiazoles and pyrazolothiazines .

Anticancer Activity

Bicyclic systems involving pyrazolo[3,4-d]-thiazoles and pyrazolo[3,4-d][1,4]thiazines have been studied for their anticancer potential. Some derivatives exhibit activity as topoisomerase II alpha inhibitors and inhibitors of the Hedgehog (Hh) signaling cascade. These compounds hold promise for targeted cancer therapies .

Heterocyclic Chemistry

Researchers explore the synthetic methodologies for pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. The annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa, provides access to these bicyclic systems. Despite their potential, such compounds are still underrepresented in the literature .

Pyrazole Derivatives

Pyrazole derivatives, including those containing the pyrazolo[3,4-d]-thiazole or pyrazolo[3,4-d][1,4]thiazine core, exhibit a broad spectrum of biological activities. Some pyrazole derivatives are already part of marketed drugs, such as celecoxib, sulfaphenazole, and sildenafil .

Green Synthesis

Researchers have developed green and one-pot methods for synthesizing related compounds. For example, a simple one-pot method using L-proline in ethanol allows the synthesis of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione derivatives .

Biomedical Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for various biological targets. These structures find applications in diverse areas, reflecting their versatility and potential impact .

Mechanism of Action

properties

IUPAC Name |

4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMPTEYWRBLHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)

![2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2773083.png)

![5-(benzo[d][1,3]dioxol-5-yl)-N-(1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide](/img/structure/B2773084.png)

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)